molecular formula C18H18N2O3S2 B2868593 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 895443-52-4

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide

Cat. No.: B2868593
CAS No.: 895443-52-4
M. Wt: 374.47
InChI Key: MYAJQPHPYUCCKH-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C18H18N2O3S2 and its molecular weight is 374.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit anti-cancer activity against various cancer cell lines

Mode of Action

Related compounds have been shown to induce cell cycle arrest and apoptosis via p53 activation and mitochondrial-dependent pathways . This suggests that N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide may interact with its targets to alter cellular processes, leading to cell death.

Biochemical Pathways

, related compounds have been shown to regulate cell cycle and apoptosis via p53 activation and mitochondrial-dependent pathways. This suggests that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and apoptosis.

Result of Action

Related compounds have been shown to induce g2/m cell cycle arrest and apoptosis in cancer cells . This suggests that this compound may have similar effects.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-22-14-10-13-16(11-15(14)23-2)25-18(19-13)20-17(21)8-9-24-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAJQPHPYUCCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCSC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.